Pirfenidone - 53179-13-8

Pirfenidone

Catalog Number: EVT-278620
CAS Number: 53179-13-8
Molecular Formula: C12H11NO
Molecular Weight: 185.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone) is a synthetic, orally bioavailable small molecule with anti-fibrotic, anti-inflammatory, and anti-oxidant properties. [, , , , , , , ] While its precise mechanism of action is not fully understood, studies have shown its efficacy in reducing fibrosis in various tissues, including lung, liver, kidney, and skin. [, , , , , , , , , ] This has led to its investigation as a potential therapeutic agent for a wide range of fibrotic diseases. [, , , , , , , , , , , , ]

Synthesis Analysis

Pirfenidone can be synthesized as a crystalline solid. One study confirmed the purity of the synthesized compound through melting point determination and nuclear magnetic resonance (NMR) spectroscopy. []

Molecular Structure Analysis

The molecular formula of Pirfenidone is C12H11NO, and it has a molecular weight of 185.22 g/mol. [] Detailed structural analysis reveals the presence of a pyridone ring core, substituted with a phenyl group at the 1-position and a methyl group at the 5-position. [, ] This specific arrangement of functional groups contributes to the unique pharmacological properties of Pirfenidone. [, ]

Chemical Reactions Analysis

Pirfenidone undergoes metabolic activation primarily via cytochrome P450 (CYP) enzymes, particularly CYP1A2, with minor contributions from CYP2C19 and CYP2D6. [] This metabolic process leads to the formation of 5-hydroxymethyl Pirfenidone, which can be further metabolized by sulfotransferases to form a reactive benzyl alcohol-sulfate derivative. [] This reactive metabolite has been implicated in the idiosyncratic toxicity observed with Pirfenidone, specifically in cases of acute liver failure. []

Mechanism of Action
  • Inhibition of Transforming Growth Factor-β1 (TGF-β1) Signaling: Pirfenidone downregulates TGF-β1 signaling, a key driver of fibrosis. [, , , , , ] This occurs through the suppression of TGF-β1 production and downstream signaling pathways. [, , , , , ]
  • Suppression of Inflammatory Responses: Pirfenidone reduces the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and IL-1β. [, , ] This anti-inflammatory activity contributes to its therapeutic effects in fibrotic diseases. [, , ]
  • Modulation of Collagen Synthesis: Studies demonstrate that Pirfenidone inhibits collagen synthesis, a hallmark of fibrosis. [, , , , ] It achieves this by reducing the expression of collagen genes and interfering with collagen fibril formation. [, , , , ]
  • Suppression of Fibroblast Activity: Pirfenidone has been shown to inhibit the proliferation, migration, and differentiation of fibroblasts, key cells involved in fibrosis. [, , , , ] This suggests a direct effect on fibroblast function, contributing to its anti-fibrotic activity. [, , , , ]
  • Modulation of Macrophage Polarization: Pirfenidone influences macrophage polarization, shifting the balance away from pro-fibrotic M2 macrophages. [, ] This modulation of the immune response further contributes to its therapeutic potential in fibrotic conditions. [, ]
Applications
  • Pulmonary Fibrosis: Pirfenidone is well-established in treating idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease. [, , , , , , ] Studies have shown that it slows disease progression by reducing lung function decline and improving progression-free survival. [, , , , , , ]
  • Other Respiratory Diseases: Beyond IPF, Pirfenidone has shown promise in preclinical models and clinical trials for other respiratory diseases with a fibrotic component, including chronic obstructive pulmonary disease (COPD) and Hermansky-Pudlak syndrome (HPS)-related pulmonary fibrosis. [, ]
  • Kidney Disease: Research suggests that Pirfenidone may have therapeutic benefits in chronic kidney disease. [] Animal studies demonstrated its ability to reduce renal fibrosis, improve kidney function, and decrease macrophage infiltration in the kidneys. []
  • Liver Disease: Pirfenidone has been investigated as a potential treatment for liver fibrosis, with studies suggesting its ability to reduce liver damage and improve liver function in animal models. []
  • Skin Disorders: Studies have shown that Pirfenidone exhibits anti-fibrotic effects in skin cells and animal models of skin fibrosis, suggesting its potential as a therapeutic agent for keloids, hypertrophic scars, and scleroderma. [, , ]
  • Ophthalmological Applications: Research suggests that Pirfenidone may have therapeutic potential in ophthalmological conditions characterized by fibrosis, such as thyroid-associated ophthalmopathy and glaucoma. [, , ] Studies have shown its ability to inhibit the proliferation and collagen production of orbital fibroblasts, potentially preventing scarring and improving surgical outcomes. [, , ]
Future Directions
  • Combination Therapies: Investigating the efficacy and safety of Pirfenidone in combination with other anti-fibrotic agents or emerging therapies for fibrotic diseases holds promise for enhancing therapeutic outcomes. []

Properties

CAS Number

53179-13-8

Product Name

Pirfenidone

IUPAC Name

5-methyl-1-phenylpyridin-2-one

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

InChI

InChI=1S/C12H11NO/c1-10-7-8-12(14)13(9-10)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

ISWRGOKTTBVCFA-UHFFFAOYSA-N

SMILES

CC1=CN(C(=O)C=C1)C2=CC=CC=C2

Solubility

Solubule in methanol

Synonyms

AMR69; AMR-69; AMR 69; Pirfenidone; brand name: Pirespa; Pirfenex; Deskar, Esbriet; Etuary.

Canonical SMILES

CC1=CN(C(=O)C=C1)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.